2-(2-Phenylpropan-2-yl)benzene-1,4-diol
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Overview
Description
2-(2-Phenylpropan-2-yl)benzene-1,4-diol is an organic compound that belongs to the class of phenols It is characterized by the presence of two hydroxyl groups attached to a benzene ring, with a phenylpropan-2-yl substituent at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylpropan-2-yl)benzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of benzene derivatives with propene to form 1,4-diisopropylbenzene, which is then oxidized to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often follows a similar route, involving the dialkylation of benzene with propene, followed by oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylpropan-2-yl)benzene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in basic conditions is commonly used.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogens, acids, and bases are frequently used as reagents.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols and derivatives.
Scientific Research Applications
2-(2-Phenylpropan-2-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in skin lightening and treatment of hyperpigmentation.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Phenylpropan-2-yl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. It can act as an antioxidant by donating electrons to neutralize free radicals. In skin lightening, it inhibits the enzyme tyrosinase, reducing melanin production .
Comparison with Similar Compounds
Similar Compounds
Hydroquinone: Benzene-1,4-diol, known for its use in skin lightening.
Catechol: Benzene-1,2-diol, used in the synthesis of pharmaceuticals.
Resorcinol: Benzene-1,3-diol, used in the production of resins and adhesives
Properties
CAS No. |
85797-61-1 |
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Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-(2-phenylpropan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-6-4-3-5-7-11)13-10-12(16)8-9-14(13)17/h3-10,16-17H,1-2H3 |
InChI Key |
LUELYTMQTXRXOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
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